1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene
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Overview
Description
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is an organic compound characterized by the presence of two benzene rings connected through a phenylethene moiety and disulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene typically involves the alkylation of benzene with styrene in the presence of a zeolite beta catalyst, followed by subsequent dehydrogenation. The reaction can be represented as follows: [ \text{Styrene} + \text{Benzene} \rightarrow \text{1,1-Diphenylethane} \rightarrow \text{1,1-Diphenylethylene} + \text{H}_2 ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of zeolite beta as a catalyst is crucial for the efficient alkylation process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene has several applications in scientific research:
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene involves its ability to mediate radical polymerization reactions. The phenylethene moiety facilitates the formation of radical intermediates, which then propagate the polymerization process. The disulfonyl groups enhance the stability of the radical intermediates, leading to controlled polymerization and the formation of low molecular weight polymers .
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenylethylene: An aromatic hydrocarbon with similar structural features but lacks the disulfonyl groups.
Dibenzofulvene: An analogue of 1,1-Diphenylethylene with a different arrangement of functional groups.
Uniqueness
1,1’-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene is unique due to the presence of disulfonyl groups, which impart distinct chemical reactivity and stability compared to its analogues. This uniqueness makes it valuable in specific applications, particularly in controlled radical polymerization processes.
Properties
CAS No. |
98496-56-1 |
---|---|
Molecular Formula |
C20H16O4S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
InChI Key |
FRTXIJXFCAVKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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